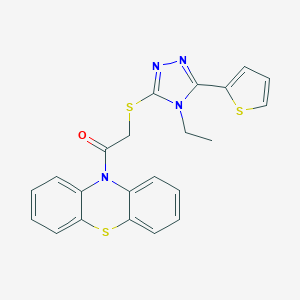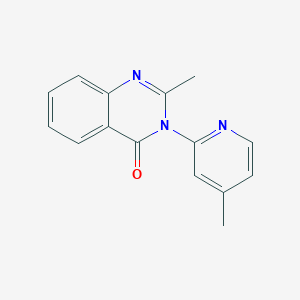![molecular formula C22H14ClN3O3 B292947 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292947.png)
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrido[3',2':4,5]furo[3,2-d]pyrimidine class. This compound has been extensively researched for its potential use in the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinase 4.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has been found to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential use in the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a promising compound with potent anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action is not fully understood, but it is believed to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in cancer cell proliferation. Further research is needed to determine its safety and toxicity in vivo, as well as its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde, 2-amino-4-methylpyrido[3',2':4,5]furo[3,2-d]pyrimidine, and benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential use in the development of new drugs. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C22H14ClN3O3 |
|---|---|
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
Clave InChI |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)

![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide](/img/structure/B292889.png)